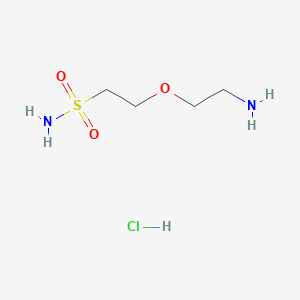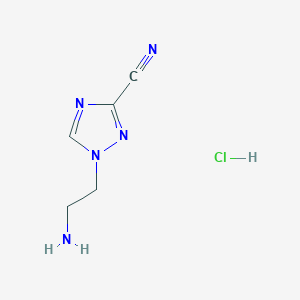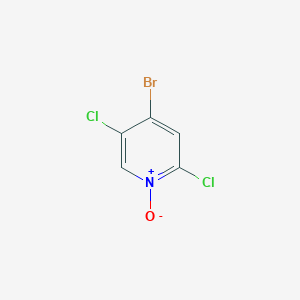
4-溴-2,5-二氯吡啶 1-氧化物
描述
4-Bromo-2,5-dichloropyridine 1-oxide is a chemical compound that belongs to the pyridine family. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes bromine, chlorine, and an N-oxide group attached to a pyridine ring.
科学研究应用
4-Bromo-2,5-dichloropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
Target of Action
Similar compounds like pyridines and their derivatives are known to interact with a variety of biological targets .
Mode of Action
It’s known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . This suggests that 4-Bromo-2,5-dichloropyridine 1-oxide may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyridines and their derivatives are known to display a diversified reactivity profile , suggesting that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24289) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
The compound’s potential to be elaborated into substituted and functionalized structures suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
The action of 4-Bromo-2,5-dichloropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C .
生化分析
Biochemical Properties
4-Bromo-2,5-dichloropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s halogenated structure allows it to form stable complexes with these enzymes, potentially inhibiting or modifying their activity. Additionally, 4-Bromo-2,5-dichloropyridine 1-oxide can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their conformation and function .
Cellular Effects
The effects of 4-Bromo-2,5-dichloropyridine 1-oxide on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can affect the phosphorylation status of proteins involved in the MAPK/ERK pathway, thereby altering gene expression and cellular responses to external stimuli. Furthermore, 4-Bromo-2,5-dichloropyridine 1-oxide can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 4-Bromo-2,5-dichloropyridine 1-oxide exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it has been reported to inhibit the activity of certain kinases by occupying their ATP-binding sites. Additionally, 4-Bromo-2,5-dichloropyridine 1-oxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,5-dichloropyridine 1-oxide can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 4-Bromo-2,5-dichloropyridine 1-oxide can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 4-Bromo-2,5-dichloropyridine 1-oxide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
4-Bromo-2,5-dichloropyridine 1-oxide is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its overall bioavailability and efficacy in biological systems .
Transport and Distribution
Within cells and tissues, 4-Bromo-2,5-dichloropyridine 1-oxide is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s distribution can affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-Bromo-2,5-dichloropyridine 1-oxide is critical for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. This localization can influence its interactions with organelle-specific proteins and enzymes, thereby modulating its biochemical effects. For example, mitochondrial localization may enhance its impact on cellular respiration and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloropyridine 1-oxide typically involves halogenation reactions. For instance, 2-bromo-4-nitropyridine 1-oxide can be reacted with acetyl bromide to produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C . Another method involves the reaction of 4-nitropyridine with sulfuryl chloride at 110°C to yield 2,4-dichloropyridine .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
4-Bromo-2,5-dichloropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group in pyridine derivatives can be readily displaced by halogens.
Oxidation and Reduction: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, acetyl bromide, and other halogenating agents. Reaction conditions typically involve elevated temperatures (80-130°C) to facilitate the halogenation process .
Major Products Formed
The major products formed from these reactions include various halogenated pyridine derivatives, such as 2,4-dibromopyridine and 2,4-dichloropyridine .
相似化合物的比较
Similar Compounds
2,4-Dichloropyridine: Similar in structure but lacks the bromine atom and N-oxide group.
2,4-Dibromopyridine: Contains two bromine atoms but lacks the chlorine atoms and N-oxide group.
5-Bromo-2,4-dichloropyrimidine: A halogenated pyrimidine with similar halogenation patterns.
Uniqueness
4-Bromo-2,5-dichloropyridine 1-oxide is unique due to its specific combination of bromine, chlorine, and N-oxide groups attached to the pyridine ring.
属性
IUPAC Name |
4-bromo-2,5-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO/c6-3-1-5(8)9(10)2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCGLABZWSPLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


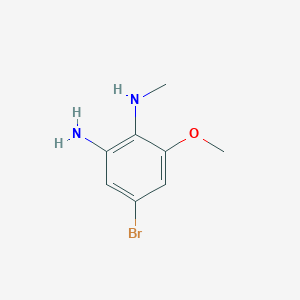

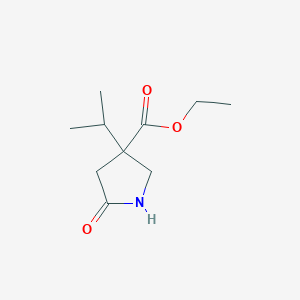
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

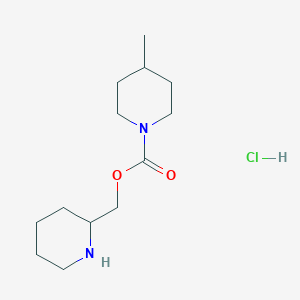
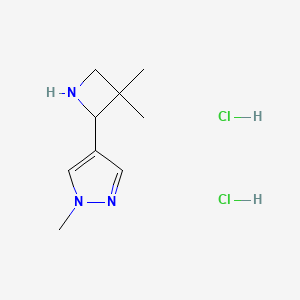
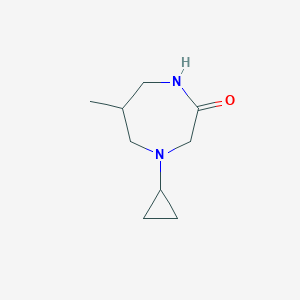
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
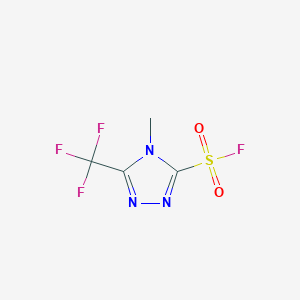
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
